molecular formula C9H19N3O4 B1526311 Boc-L-threonine hydrazide CAS No. 69568-63-4

Boc-L-threonine hydrazide

Cat. No. B1526311
CAS RN: 69568-63-4
M. Wt: 233.27 g/mol
InChI Key: YTYJVAWYZBLUFS-RITPCOANSA-N
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Description

Boc-L-threonine hydrazide (BTH) is an important compound used in organic synthesis and biochemistry. It is a derivative of L-threonine, an essential amino acid, and is used as a building block in peptide synthesis, as well as for other biochemical applications. BTH is a versatile molecule that can be used to synthesize a variety of compounds, and its unique structure makes it an attractive choice for many research and industrial applications.

Scientific research applications

Synthesis and Polymerization

Boc-L-threonine hydrazide plays a critical role in the synthesis of complex molecules and polymers. For example, its involvement in solid-phase synthesis protocols allows for the production of peptide analogs with significant biological activity. Such methodologies facilitate the creation of octreotide analogs, which have applications in treating somatostatin-positive tumors (Edwards et al., 1994). Furthermore, the development of amino acid-derived cyclic carbonates through ring-opening polymerization, where Boc-L-threonine hydrazide derivatives serve as monomers, demonstrates its utility in generating biodegradable polymers with potential applications in drug delivery and tissue engineering (Sanda et al., 2001).

Protein Modification

In the realm of protein engineering and modification, Boc-L-threonine hydrazide is instrumental in the creation of protein analogues through site-specific condensation. This approach is beneficial for generating large protein chimeras of precisely controlled structure, thereby opening new avenues in the design of protein-based therapeutics (Gaertner et al., 1992). Additionally, the chemical synthesis of proteins using hydrazide intermediates highlights the versatility of Boc-L-threonine hydrazide in facilitating native chemical ligation, a technique pivotal for constructing proteins with complex modifications or unnatural amino acids (Huang et al., 2016).

Therapeutic Applications

Boc-L-threonine hydrazide's utility extends into therapeutic applications, particularly in the development of boronic acid-based inhibitors targeting specific enzymes. Research into autotaxin (ATX) inhibitors has shown that incorporating a boronic acid moiety, aimed at the active site threonine, results in compounds with significant inhibitory potency. These findings suggest potential therapeutic applications in treating diseases where the ATX-LPA signaling axis plays a crucial role (Albers et al., 2010).

properties

IUPAC Name

tert-butyl N-[(2S,3R)-1-hydrazinyl-3-hydroxy-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O4/c1-5(13)6(7(14)12-10)11-8(15)16-9(2,3)4/h5-6,13H,10H2,1-4H3,(H,11,15)(H,12,14)/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTYJVAWYZBLUFS-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NN)NC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)NN)NC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-L-threonine hydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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